13,14-dihydro-16,16-difluoro Prostaglandin F2alpha

Metabolic Stability Prostaglandin Metabolism FP Receptor Agonist Design

13,14-dihydro-16,16-difluoro Prostaglandin F2alpha (CAS 139023-31-7) is a synthetic analog of Prostaglandin F2α (PGF2α), a potent lipid mediator involved in smooth muscle contraction and luteolysis. The compound is characterized by a saturated 13,14-bond and a gem-difluoro substitution at the 16-position, two structural modifications strategically introduced to confer resistance to major pathways of prostaglandin metabolism: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidation and ω-oxidation.

Molecular Formula C20H34F2O5
Molecular Weight 392.5 g/mol
Cat. No. B7852671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-16,16-difluoro Prostaglandin F2alpha
Molecular FormulaC20H34F2O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O)(F)F
InChIInChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-18,23-25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,17-,18-/m1/s1
InChIKeyVKXDPYJGORHMKW-PMDATTJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13,14-dihydro-16,16-difluoro Prostaglandin F2alpha: A Metabolically Stabilized PGF2α Analog for FP Receptor Research


13,14-dihydro-16,16-difluoro Prostaglandin F2alpha (CAS 139023-31-7) is a synthetic analog of Prostaglandin F2α (PGF2α), a potent lipid mediator involved in smooth muscle contraction and luteolysis . The compound is characterized by a saturated 13,14-bond and a gem-difluoro substitution at the 16-position, two structural modifications strategically introduced to confer resistance to major pathways of prostaglandin metabolism: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidation and ω-oxidation [1]. While its biological activities remain largely unevaluated [REFS-1, REFS-2], these modifications are known from other prostanoid series to create a long-lived analog, making it a potentially valuable tool for investigations requiring sustained FP receptor engagement without the confounding influence of rapid degradation [1].

Why 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha Cannot Be Interchanged with Standard PGF2α Analogs


Interchanging prostaglandin analogs in functional assays without considering their metabolic fate can lead to misinterpretation of receptor signaling kinetics. Natural PGF2α has an extremely short in vivo half-life, leading to transient signaling [1]. While commercially available stabilized analogs like Fluprostenol (a 16-phenoxy PGF2α) or Carboprost (a 15-methyl PGF2α) address some metabolic liabilities, 13,14-dihydro-16,16-difluoro PGF2α is one of a limited number of analogs targeting the 16-position directly, offering a distinct stabilization mechanism [REFS-2, REFS-3]. The 13,14-dihydro modification further distinguishes it from the parent and from analogs like 16,16-dimethyl PGF2α, which retain the natural 13,14-ene subject to reduction. The quantitative impact of these specific, combined modifications on receptor affinity, functional potency, and biological half-life relative to other analogs is critical for selecting the appropriate tool compound, as the data below illustrates.

Product-Specific Evidence Guide for 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha: Comparative Data for Procurement Decisions


Resistance to 15-PGDH Oxidation via 16,16-Difluoro Modification

The enzymatic inactivation of PGF2α by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a primary metabolic route. The introduction of electron-withdrawing fluorine atoms at the 16-position is a well-established strategy to sterically and electronically hinder 15-PGDH access and activity. While direct enzymatic rate data for 13,14-dihydro-16,16-difluoro PGF2α is unavailable, the analogous modification on PGE1 (producing Lubiprostone, a 16,16-difluoro PGE1 derivative) provides strong class-level evidence. This structural change results in a significant extension of plasma half-life in animal models, from minutes for the parent PGE1 to several hours for the difluoro analog [1]. This biological stability is corroborated by vendor statements noting the modification is used to 'significantly delay degradation in vivo' .

Metabolic Stability Prostaglandin Metabolism FP Receptor Agonist Design

Blockade of 13,14-Reduction Pathway via Saturated Lower Side Chain

The second major pathway for PGF2α inactivation involves reduction of the Δ13,14-double bond by 15-keto-prostaglandin-Δ13-reductase. By pre-saturating this bond, the 13,14-dihydro modification preempts this catabolic step, further contributing to metabolic stability. The combination of both modifications in a single molecule (13,14-dihydro and 16,16-difluoro) is therefore expected to provide dual protection against the two dominant metabolic pathways, a feature not present in analogs with a single modification (e.g., Carboprost, which only blocks 15-PGDH) [1]. Vendor descriptions for this compound explicitly drew a parallel to 13,14-dihydro PGE1, noting it retains biological activity comparable to the parent, suggesting this modification does not inherently abolish receptor pharmacophore recognition [2].

Prostaglandin Metabolism DP/EP/FP Receptor Biology Structural Stability

Predicted Physicochemical Profile: Enhanced Lipophilicity vs. Parent PGF2α

The replacement of hydrogen atoms with fluorine is known to increase a molecule's metabolic stability and its lipophilicity. The predicted logP (octanol-water partition coefficient) for 13,14-dihydro-16,16-difluoro PGF2α is 3.3, representing a calculated increase of approximately 1 log unit compared to the estimated logP of 2.3 for the parent PGF2α [1]. This enhanced lipophilicity, while not a direct measure of biological activity, suggests altered membrane permeability and distribution volumes when compared directly to the more polar parent compound. This can be a critical differentiator for cell-based assays where passive membrane transit is required.

ADME LogP Bioavailability Prostaglandin Chemistry

Top Research Application Scenarios for 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha


Sustained, Long-Term Stimulation of FP Receptors in Primary Cell Culture

Researchers studying FP receptor-mediated gene expression, cell proliferation, or differentiation over hours to days need a stable agonist. Natural PGF2α degrades too rapidly, and repeated dosing introduces variability. The dual metabolic protection in this analog allows for a controlled, sustained stimulus in long-term culture models, based on the class-level evidence for metabolic stability. The enhanced lipophilicity may also facilitate improved cell membrane transit.

Use as a Metabolically Stable Internal Standard for PGF2α Quantification

In LC-MS/MS workflows for quantifying endogenous PGF2α in biological matrices, rapid degradation of the analyte can compromise accuracy. While not isotopically labeled, the structural similarity and superior stability of this compound make it a candidate for use as a method development standard or a recovery standard, provided its MS ionization properties are compatible.

In Vivo Model of Sustained Luteolysis or Myometrial Contraction

For reproductive biology studies requiring prolonged luteal regression or sustained myometrial tension, a long-acting FP agonist is essential. While not yet validated pharmacologically, the structural rationale for preventing rapid metabolism positions this compound as a tool for such studies, where standard PGF2α would require continuous infusion or frequent bolus injections.

Differentiating Rapid vs. Sustained FP Receptor Signaling Events

By comparing the kinetic signatures of proximal FP signaling (e.g., IP3 generation, calcium flux) induced by a short pulse of natural PGF2α versus a sustained application of this stabilized analog, researchers can delineate rapid, transient signaling networks from those requiring sustained receptor engagement, such as beta-arrestin-mediated pathways.

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